molecular formula C15H21ClN2O2 B2983237 Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate CAS No. 2504203-39-6

Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate

Cat. No. B2983237
M. Wt: 296.8
InChI Key: FDMGABBPIANHBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate was first reported in a 2015 patent application by Ionis Pharmaceuticals. The synthesis involves several steps, including the reaction of 6-chloropyridin-3-ylmethanol with cyclobutanecarboxylic acid and tert-butyl carbamate in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC). The product is then purified using standard techniques such as column chromatography.


Molecular Structure Analysis

The molecular formula of Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate is C15H21ClN2O2. The InChI code is 1S/C15H21ClN2O2/c1-14(2,3)20-13(19)18-15(7-4-8-15)9-11-5-6-12(16)17-10-11/h5-6,10H,4,7-9H2,1-3H3,(H,18,19).


Physical And Chemical Properties Analysis

The chemical structure of Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate is C17H24ClN3O2, and its molecular weight is 341.85 g/mol. It is a white solid with a melting point of around 150-155°C. It is soluble in organic solvents such as dichloromethane, chloroform, and methanol, but only slightly soluble in water.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate is a valuable intermediate in organic synthesis. It is used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its importance in nucleoside analog synthesis (Ober et al., 2004). Another study demonstrated its use in catalyzed lithiation reactions, further showcasing its versatility in organic transformations (Ortiz et al., 1999).

Structural Characterization and Molecular Design

The compound plays a critical role in the structural characterization and design of novel chemical entities. Its crystal structure has been utilized to understand substitution patterns essential for designing molecules with desired biological or physical properties (Das et al., 2016). Furthermore, its derivatives have been explored for unique hydrogen and halogen bonding patterns, contributing to the fundamental understanding of molecular interactions (Baillargeon et al., 2017).

Potential Applications in Medicinal Chemistry

In medicinal chemistry, tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate derivatives have been synthesized as part of the search for new bioactive molecules. For instance, the synthesis of spirocyclopropanated analogues of known insecticides, highlighting the role of such intermediates in generating novel compounds with potential agrochemical applications (Brackmann et al., 2005).

Safety And Hazards

The safety information for Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate includes the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-14(2,3)20-13(19)18-15(7-4-8-15)9-11-5-6-12(16)17-10-11/h5-6,10H,4,7-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMGABBPIANHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate

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